1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
Overview
Description
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is a chemical compound characterized by its trifluoromethyl group attached to a pyrimidinyl ring, which is further connected to a diazepane moiety. This compound is part of the organofluorine chemistry family, known for its unique properties due to the presence of fluorine atoms.
Mechanism of Action
Target of Action
Similar compounds have been found to target dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a potential target for antidiabetic drugs .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially inhibiting its activity . This interaction could lead to changes in the metabolic processes regulated by the enzyme.
Biochemical Pathways
If the compound does indeed target dipeptidyl peptidase 4, it could impact the glucose metabolism pathway .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
If the compound does inhibit dipeptidyl peptidase 4, it could potentially lead to an increase in insulin secretion and a decrease in glucagon release .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its action .
Biochemical Analysis
Biochemical Properties
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with substrates and thereby inhibiting their activity. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation by inducing cell cycle arrest and promoting apoptosis . The compound influences cell signaling pathways, such as the mTOR pathway, which is involved in cell growth and metabolism . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their activity. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and impaired organ function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes result in the formation of water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively taken up by cells through organic anion transporters and organic anion-transporting polypeptides . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . This localization is crucial for its activity, as it allows this compound to modulate cellular processes at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the pyrimidinyl core
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the trifluoromethyl group, leading to the formation of trifluoromethylated intermediates.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Trifluoromethylated intermediates and carboxylic acids.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Various functionalized pyrimidinyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: It serves as a tool in biological studies to understand the role of trifluoromethyl groups in biological systems.
Industry: Utilized in the production of agrochemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-
Uniqueness: 1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-6-9(16-7-15-8)17-4-1-2-14-3-5-17/h6-7,14H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOGQVZXFVQSRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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